N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Kinase Inhibition Antimicrobial Anticancer

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034406-35-2) is a synthetic small molecule (C20H18N6O, MW 358.405) that integrates a 1,2,3-triazole, a pyrazole, and a benzamide core within a single linear scaffold. The compound belongs to the broader class of triazole-pyrazole-benzamide hybrids, a chemotype explored for diverse biological activities including kinase inhibition and antimicrobial effects.

Molecular Formula C20H18N6O
Molecular Weight 358.405
CAS No. 2034406-35-2
Cat. No. B2683124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
CAS2034406-35-2
Molecular FormulaC20H18N6O
Molecular Weight358.405
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
InChIInChI=1S/C20H18N6O/c27-20(17-8-4-9-18(14-17)25-13-5-10-21-25)24-19(15-26-22-11-12-23-26)16-6-2-1-3-7-16/h1-14,19H,15H2,(H,24,27)
InChIKeyCKZLVTNGUCUJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034406-35-2): Procurement-Relevant Structural Profile


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034406-35-2) is a synthetic small molecule (C20H18N6O, MW 358.405) that integrates a 1,2,3-triazole, a pyrazole, and a benzamide core within a single linear scaffold . The compound belongs to the broader class of triazole-pyrazole-benzamide hybrids, a chemotype explored for diverse biological activities including kinase inhibition and antimicrobial effects [1]. However, no publicly accessible primary research articles, patents, or authoritative database entries were identified that report quantitative biological activity data, target engagement, or physicochemical profiling for this specific CAS number. The available information is limited to vendor catalog descriptions that do not contain comparator-based evidence . Consequently, this compound's baseline is defined by its structural features rather than validated performance metrics.

Why Generic Substitution Is Not Advisable for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034406-35-2)


Within the triazole-pyrazole-benzamide chemical space, even minor structural modifications—such as the position of the triazole N-substitution, the nature of the benzamide substituent, or the linker length—can dramatically alter target selectivity, cellular potency, and pharmacokinetic properties [1]. For instance, in a related series of benzamide derivatives bearing a 1,2,3-triazole moiety, para-substitution on the terminal phenyl ring was critical for high DHODH inhibitory activity, while meta- or ortho-substituted analogs showed significantly reduced potency [1]. Therefore, simply substituting N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with a structurally similar analog that lacks the precise 3-(1H-pyrazol-1-yl)benzamide motif or the 2H-1,2,3-triazol-2-yl-ethyl-phenyl core cannot be assumed to preserve the intended biological profile. However, it must be noted that no quantitative comparative data are currently available in the non-vendor public domain that directly confirm the magnitude of differentiation for this specific compound relative to its closest analogs. The following section presents the limited evidence that can be assembled from authorized sources.

Quantitative Differentiation Evidence for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034406-35-2)


Absence of Publicly Available Direct Comparative Activity Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ScienceDirect, and major patent databases (USPTO, WIPO) as of April 2026 did not retrieve any primary research paper, patent, or authoritative database entry that reports quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide. Consequently, no direct head-to-head comparison, cross-study comparable dataset, or class-level quantitative inference can be constructed at this time [1].

Kinase Inhibition Antimicrobial Anticancer

Structural Uniqueness Among Triazole-Benzamide Hybrids

The combination of a 2H-1,2,3-triazol-2-yl-ethyl linker and a 3-(1H-pyrazol-1-yl)benzamide terminus appears uncommon in the published literature. In contrast, the predominant scaffold reported in triazole-benzamide kinase inhibitors (e.g., Bcr-Abl, DHODH) features a 1H-1,2,3-triazol-1-yl or 1H-1,2,3-triazol-4-yl substitution pattern [1][2]. This structural distinction may confer different target binding profiles, but no experimental validation exists.

Medicinal Chemistry Scaffold Diversity Click Chemistry

Physicochemical Property Comparison with Closest Vendor-Listed Analogs

Using vendor catalog data (non-excluded sources), the closest purchasable analog identified is N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034558-71-7, MW 292.33), which lacks the pyrazole ring . The target compound (MW 358.405) is predicted to have higher polar surface area and hydrogen bond acceptor count due to the additional pyrazole, which may influence solubility and permeability. However, no experimental solubility, logP, or permeability data are available for either compound in the public domain.

Drug-likeness Physicochemical Properties In Silico

Application Scenarios for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034406-35-2) Based on Available Evidence


Exploratory Medicinal Chemistry for Novel Scaffold Evaluation

Given its uncommon 2H-1,2,3-triazol-2-yl-ethyl linkage combined with a 3-(1H-pyrazol-1-yl)benzamide moiety, this compound may serve as a starting point for scaffold-hopping or patent-evasion strategies in kinase inhibitor or antimicrobial programs. However, the absence of any reported biological data means that all activity must be experimentally determined de novo. Procurement for this purpose should be accompanied by an acceptance of complete target-agnostic risk.

Chemical Biology Tool Compound Development

The triazole-pyrazole-benzamide chemotype has known interactions with ATP-binding pockets in kinases . If future studies demonstrate selective kinase binding for this specific compound, it could be developed as a chemical probe. Currently, no evidence supports its use as a qualified tool compound, and any application in this area remains speculative.

Reference Standard for Analytical Method Development

The compound's well-defined structure and high purity (typically >95% as per vendor claims ) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories studying triazole-pyrazole hybrids. This application relies solely on its structural identity and purity, not on biological differentiation. Procurement for this purpose is the most evidence-supported scenario based on currently available information.

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.